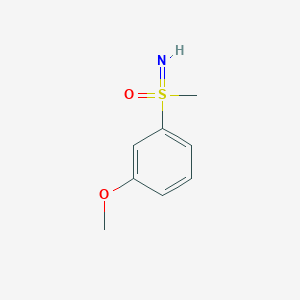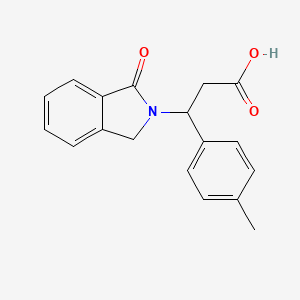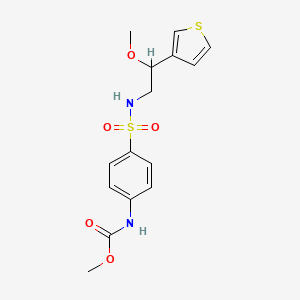
S-(3-Methoxyphenyl)-S-methylsulfoximine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Methoxyphenyl)-S-methylsulfoximine, also known as methoxyfenozide, is an insecticide that belongs to the family of diacylhydrazine compounds. It was first introduced in the market in the late 1990s and has since gained popularity due to its selective and effective control of various insect pests.
Mechanism Of Action
Methoxyfenozide works by selectively targeting the insects' molting process. It binds to the ecdysone receptor and inhibits the production of ecdysone, which is essential for the insect's molting process. This leads to the accumulation of immature cuticles and the death of the insect at the larval stage.
Biochemical and Physiological Effects:
Methoxyfenozide has been found to have minimal impact on non-target organisms, including mammals, birds, and fish. It has a low toxicity profile and is considered safe for use in agricultural settings. However, it is important to note that S-(3-Methoxyphenyl)-S-methylsulfoximineide can have adverse effects on beneficial insects, such as pollinators and natural enemies of pests.
Advantages And Limitations For Lab Experiments
Methoxyfenozide has several advantages for use in laboratory experiments. It is highly selective and effective against a wide range of insect pests, making it a valuable tool for studying insect biology and ecology. It has a low toxicity profile, which reduces the risk of exposure to researchers. However, one limitation of S-(3-Methoxyphenyl)-S-methylsulfoximineide is that it can be expensive to produce and may not be readily available in some regions.
Future Directions
There are several areas of future research for S-(3-Methoxyphenyl)-S-methylsulfoximineide. One area of interest is the development of new formulations that can improve the efficacy and longevity of the product. Another area of research is the investigation of the impact of S-(3-Methoxyphenyl)-S-methylsulfoximineide on non-target organisms, particularly beneficial insects. Additionally, there is a need for further research on the mechanism of action of S-(3-Methoxyphenyl)-S-methylsulfoximineide and its potential for use in integrated pest management strategies.
Conclusion:
In conclusion, S-(3-Methoxyphenyl)-S-methylsulfoximineide is a selective and effective insecticide that has gained popularity in the agricultural industry. Its mechanism of action, low toxicity profile, and selectivity make it a valuable tool for studying insect biology and ecology. However, it is important to continue researching the impact of S-(3-Methoxyphenyl)-S-methylsulfoximineide on non-target organisms and to develop new formulations that can improve its efficacy and longevity.
Synthesis Methods
Methoxyfenozide can be synthesized through a multistep process that involves the reaction of 3-methoxybenzaldehyde with methylhydrazine, followed by oxidation with hydrogen peroxide and sulfuric acid. The resulting product is then treated with methanesulfonyl chloride to yield S-(3-Methoxyphenyl)-S-methylsulfoximineide. This synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
Methoxyfenozide has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests, including Lepidoptera, Coleoptera, and Diptera. Research has shown that S-(3-Methoxyphenyl)-S-methylsulfoximineide disrupts the insect's molting process by inhibiting the production of ecdysone, a hormone that regulates molting and metamorphosis. This disruption leads to the death of the insect at the larval stage.
properties
IUPAC Name |
imino-(3-methoxyphenyl)-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKKHJXJLJJQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imino(3-methoxyphenyl)methyl-lambda6-sulfanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-benzyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975846.png)
![(E)-N-(4-methoxyphenethyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2975848.png)


![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2975855.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975856.png)
![N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine](/img/structure/B2975858.png)



![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2975866.png)
